![molecular formula C7H10Cl2N4 B1375802 Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride CAS No. 1352305-27-1](/img/structure/B1375802.png)
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride
Descripción general
Descripción
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is a heterocyclic compound with significant applications in medicinal chemistry and drug development. This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring. The presence of the methanamine group and the dihydrochloride salt form enhances its solubility and reactivity, making it a valuable scaffold in various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents.
Major Products Formed:
Oxidation: N-oxides of the imidazo[1,2-a]pyrazine ring.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Substituted imidazo[1,2-a]pyrazine derivatives with diverse functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride has been identified as a promising lead compound for drug development targeting various diseases, particularly cancer and neurological disorders.
Anticancer Potential
Research indicates that this compound exhibits anti-cancer properties by inhibiting specific enzymes involved in tumor growth. It has been shown to interact with cancer cell pathways, potentially leading to reduced proliferation and metastasis. Its mechanism involves the modulation of adenosine receptors, specifically the A2A receptor, which is implicated in tumor immune evasion .
Neurological Applications
The compound has also been studied for its effects on neurotransmitter systems. It acts as an antagonist of the adenosine A2A receptor, which plays a crucial role in regulating dopamine and glutamate release in the brain. This makes it a candidate for treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease .
Organic Synthesis Applications
This compound serves as a versatile scaffold in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it valuable for developing new compounds with diverse biological activities.
Reactivity and Synthesis
The compound can undergo several reactions due to the presence of amino and heterocyclic groups. Common synthetic strategies include:
- Condensation reactions
- Multicomponent reactions
- Oxidative coupling
These methods facilitate the creation of novel derivatives that may possess enhanced biological activity .
Case Studies
Several studies have documented the pharmacological effects of this compound:
- Cancer Treatment Study : In vitro studies demonstrated that this compound inhibits tumor cell growth by targeting specific signaling pathways associated with cancer progression .
- Neurodegenerative Disease Research : Animal models have shown that antagonizing the A2A receptor can improve motor functions in Parkinson's disease models, suggesting therapeutic potential for this compound .
- Antimicrobial Activity : Preliminary tests indicate potential antibacterial properties against various gram-positive and gram-negative bacteria .
Mecanismo De Acción
The mechanism of action of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.
Pathways Involved: It may influence signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is often associated with cell proliferation and survival. .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity and structural similarity, but with different electronic properties and reactivity.
Imidazo[1,2-a]pyrimidine: Another related compound with applications in medicinal chemistry, but with distinct biological activities and synthetic routes
Uniqueness: this compound stands out due to its unique combination of structural features, reactivity, and broad range of applications in various scientific fields .
Actividad Biológica
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Biochemical Interactions
The compound functions primarily through its interactions with various enzymes and receptors. It has been shown to bind to the active sites of kinases and oxidoreductases, influencing their activity and stability. For instance, it acts as an inhibitor for specific kinases, modulating critical signaling pathways such as the PI3K/AKT pathway, which is essential for cell growth and survival .
Cellular Effects
this compound affects cellular processes by altering gene expression and cellular metabolism. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by activating the p53 pathway, thus reactivating mutant p53 in non-small cell lung cancer (NSCLC) models .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability and therapeutic potential. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of both active and inactive metabolites. Its distribution within cells is facilitated by ATP-binding cassette (ABC) transporters, which help accumulate the compound in specific cellular compartments .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Activity | Description | IC50 Values (µM) |
---|---|---|
Anticancer | Inhibits various tumor cell lines; shown to reactivate p53 in NSCLC models | 0.16 - 0.71 |
Kinase Inhibition | Acts as a competitive inhibitor for specific kinases | 7 (for VirB11 ATPase) |
Antimicrobial | Effective against Helicobacter pylori; inhibits virulence factors | Not specified |
Cholinesterase Inhibition | Exhibits significant inhibitory effects on acetylcholinesterase (AChE) | IC50 ~79 |
Case Studies
-
Anticancer Activity in NSCLC
A study synthesized a series of imidazo[1,2-a]pyrazine derivatives that demonstrated cytostatic activity against NSCLC cell lines. The lead compound exhibited a selective dose-dependent response and induced overexpression of the TP53 gene, indicating potential for therapeutic use in reactivating mutant p53 pathways . -
Kinase Inhibition in Mycobacterium tuberculosis
Research identified imidazo[1,2-a]pyrazine compounds as potential inhibitors of the VirB11 ATPase in Helicobacter pylori. One compound showed an IC50 value of 7 µM, suggesting its efficacy as a competitive inhibitor that could reduce bacterial virulence by disrupting ATPase function . -
Cholinesterase Activity
Compounds derived from imidazo[1,2-a]pyrazine structures were evaluated for their ability to inhibit cholinesterases. Some derivatives displayed promising results with IC50 values ranging from 0.2 to 50 µM against AChE, indicating their potential application in treating conditions related to cholinergic dysfunctions .
Propiedades
IUPAC Name |
imidazo[1,2-a]pyrazin-6-ylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-7(11)4-10-6;;/h1-2,4-5H,3,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSEFDZOZYILP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857171 | |
Record name | 1-(Imidazo[1,2-a]pyrazin-6-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352305-27-1 | |
Record name | 1-(Imidazo[1,2-a]pyrazin-6-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.